molecular formula C22H33ClO B2666075 (7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-Docosapentaenoylchloride

(7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-Docosapentaenoylchloride

Cat. No.: B2666075
M. Wt: 348.9 g/mol
InChI Key: ZHAVFULGQWLYNP-JLNKQSITSA-N
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Description

Preparation Methods

Docosapentaenoyl Chloride is typically prepared through the reaction of docosapentaenoic acid with thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Docosapentaenoic Acid+Thionyl ChlorideDocosapentaenoyl Chloride+Sulfur Dioxide+Hydrogen Chloride\text{Docosapentaenoic Acid} + \text{Thionyl Chloride} \rightarrow \text{Docosapentaenoyl Chloride} + \text{Sulfur Dioxide} + \text{Hydrogen Chloride} Docosapentaenoic Acid+Thionyl Chloride→Docosapentaenoyl Chloride+Sulfur Dioxide+Hydrogen Chloride

In industrial settings, the production of Docosapentaenoyl Chloride may involve large-scale reactors and stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Docosapentaenoyl Chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form docosapentaenoic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmosphere (e.g., nitrogen or argon), and controlled temperatures. The major products formed from these reactions are amides, esters, thioesters, and alcohols .

Scientific Research Applications

Docosapentaenoyl Chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Docosapentaenoyl Chloride involves its reactivity as an acyl chloride. It can acylate nucleophiles, forming covalent bonds with various functional groups. This reactivity is utilized in organic synthesis to modify molecules and create new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Docosapentaenoyl Chloride is similar to other acyl chlorides derived from fatty acids, such as:

    Arachidonoyl Chloride: Derived from arachidonic acid, it is used in the synthesis of eicosanoids and other bioactive lipids.

    Eicosapentaenoyl Chloride: Derived from eicosapentaenoic acid, it is used in the study of omega-3 fatty acids and their biological effects.

    Docosahexaenoyl Chloride: Derived from docosahexaenoic acid, it is used in the synthesis of neuroprotective and anti-inflammatory compounds.

The uniqueness of Docosapentaenoyl Chloride lies in its specific structure and reactivity, which make it suitable for particular synthetic and research applications .

Properties

IUPAC Name

(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-21H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAVFULGQWLYNP-JLNKQSITSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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